molecular formula C21H21N3O5 B3875081 butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate

butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate

Cat. No.: B3875081
M. Wt: 395.4 g/mol
InChI Key: LNILNNKTIKWAKZ-UHFFFAOYSA-N
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Description

Butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and is functionalized with ester and urethane groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate can be achieved through a multi-step process involving the formation of the benzimidazole core followed by esterification and urethane formation. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to facilitate the reactions and improve efficiency. The final product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzimidazole derivatives .

Scientific Research Applications

Butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The ester and urethane groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • Ethyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate
  • Methyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate
  • Butyl 2-[2-(methoxycarbonylamino)-1H-benzimidazole-5-carbonyl]benzoate

Uniqueness

Butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the butyl ester and methoxycarbonyl urethane groups enhances its solubility, stability, and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-3-4-11-29-19(26)15-8-6-5-7-14(15)18(25)13-9-10-16-17(12-13)23-20(22-16)24-21(27)28-2/h5-10,12H,3-4,11H2,1-2H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNILNNKTIKWAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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